Phenyl(2-pyridinyl)diazene hydrochloride

Description

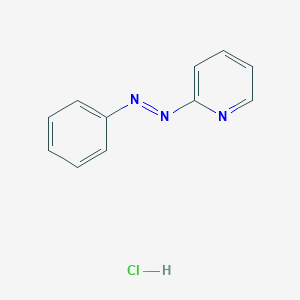

Phenyl(2-pyridinyl)diazene hydrochloride, also known as phenazopyridine hydrochloride (CAS 136-40-3), is an azo compound with the formal name 3-(2-phenyldiazenyl)-2,6-pyridinediamine monohydrochloride. Its molecular formula is C₁₁H₁₁N₅·HCl, and it has a molecular weight of 249.7 g/mol . The compound is supplied as a crystalline solid with a purity of ≥98% and exhibits UV/Vis absorption maxima at 238 nm and 394 nm, indicative of its conjugated azo (-N=N-) and aromatic systems . It is stored at -20°C and remains stable for ≥4 years under recommended conditions .

Structurally, the molecule consists of a pyridine ring substituted with two amine groups at positions 2 and 6, linked via a diazenyl (-N=N- group) to a phenyl ring. This configuration enables strong π-π interactions and redox activity, which are critical for its applications in medicinal chemistry and materials science .

Properties

Molecular Formula |

C11H10ClN3 |

|---|---|

Molecular Weight |

219.67 g/mol |

IUPAC Name |

phenyl(pyridin-2-yl)diazene;hydrochloride |

InChI |

InChI=1S/C11H9N3.ClH/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11;/h1-9H;1H |

InChI Key |

YHMIXHIAWHOHCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenazopyridine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the diazotization of 2,6-diaminopyridine followed by coupling with aniline to form the azo compound. This is then converted to the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of phenazopyridine hydrochloride involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is then crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Phenazopyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: This can lead to the formation of different metabolites.

Reduction: The azo group can be reduced under certain conditions.

Substitution: The compound can participate in substitution reactions, particularly involving the amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium dithionite can be used.

Substitution: Reagents such as halogens or alkylating agents are often employed.

Major Products: The major products formed from these reactions include various metabolites and derivatives of phenazopyridine, which can have different pharmacological properties .

Scientific Research Applications

Phenazopyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving azo dyes and their reactions.

Biology: Research has shown that phenazopyridine can enhance neural differentiation of pluripotent stem cells.

Mechanism of Action

The exact mechanism of action of phenazopyridine hydrochloride is not fully understood. it is believed to exert its effects by acting as a local anesthetic on the mucosal lining of the urinary tract. This is thought to involve the inhibition of voltage-gated sodium channels and possibly group A nerve fibers . Additionally, recent research suggests that phenazopyridine may act as a kinase inhibitor, affecting pathways involved in pain and cellular differentiation .

Comparison with Similar Compounds

Phenyl Hydrazine Hydrochloride

- Molecular Formula : C₆H₈N₂·HCl

- Key Features: Simpler structure with a hydrazine (-NH-NH₂) group attached to a phenyl ring. Primarily used as a precursor in organic synthesis (e.g., indole synthesis) and analytical reagents. Safety Profile: Classified as toxic and carcinogenic by NIOSH, with strict occupational exposure limits (0.1 mg/m³) .

Contrast with Phenyl(2-pyridinyl)diazene Hydrochloride :

Structural Complexity : Phenyl hydrazine lacks the pyridine ring and additional amine substituents, reducing its conjugation and stability.

Stability : Phenyl hydrazine degrades rapidly under light and heat, whereas phenazopyridine hydrochloride exhibits long-term stability (-20°C, ≥4 years) .

Suvecaltamide Hydrochloride (USAN: jk-44)

- Molecular Features :

- Key Differences :

Other Azo Dyes/Pharmaceuticals

- Shared Features : Azo group (-N=N-) for chromophoric properties.

- Divergence: Methyldopa lacks the pyridine ring and is used as an antihypertensive, whereas phenazopyridine’s diaminopyridine structure enhances hydrogen-bonding capacity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.